1-[(2-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a morpholinylethyl group
Preparation Methods
The synthesis of 1-[(2-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the piperidine ring with a methoxyphenylmethyl halide under basic conditions.
Attachment of the Morpholinylethyl Group: The final step involves the reaction of the intermediate with a morpholinylethylamine derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(2-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(2-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide can be compared with similar compounds such as:
N-[(3-Methoxyphenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide: This compound has a similar piperidine core but differs in the substituents attached to the ring.
Thiophenes: These compounds contain a thiophene ring and can exhibit similar chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-25-19-5-3-2-4-18(19)16-23-9-6-17(7-10-23)20(24)21-8-11-22-12-14-26-15-13-22/h2-5,17H,6-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBWJGNYKQADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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